Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate
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Overview
Description
Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is a synthetic organic compound that belongs to the class of benzodioxane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate typically involves the following steps:
Formation of 2,3-dihydro-1,4-benzodioxine: This intermediate can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels.
Amidation Reaction: The 2,3-dihydro-1,4-benzodioxine is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the amide product with propyl alcohol under acidic conditions to yield propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxane derivatives.
Scientific Research Applications
Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as α-adrenergic blocking and antipsychotic properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxane moiety can interact with α-adrenergic receptors, leading to its biological effects. Additionally, the amide linkage may play a role in binding to specific enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine-6-amine: This compound shares the benzodioxane core but lacks the propyl ester and amide functionalities.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: These derivatives have similar structural features but include a sulfonamide group instead of the amide linkage
Uniqueness
Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is unique due to its combination of the benzodioxane core with an amide linkage and a propyl ester group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other benzodioxane derivatives.
Properties
Molecular Formula |
C19H19NO5 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
propyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |
InChI |
InChI=1S/C19H19NO5/c1-2-9-25-19(22)13-3-6-15(7-4-13)20-18(21)14-5-8-16-17(12-14)24-11-10-23-16/h3-8,12H,2,9-11H2,1H3,(H,20,21) |
InChI Key |
BBFOASZMGQAADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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